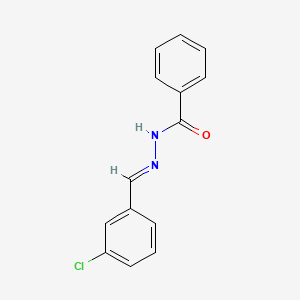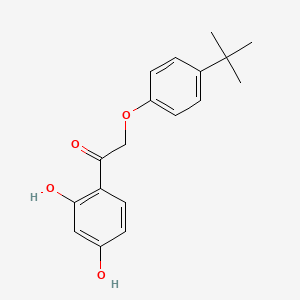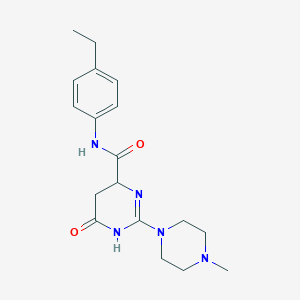![molecular formula C22H22N4O2 B5565377 1-(3-biphenylyl)-5-methyl-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5565377.png)
1-(3-biphenylyl)-5-methyl-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is part of a novel class of chemicals that include various organic moieties such as biphenyl, pyrazole, and piperazinone structures. These types of compounds are generally synthesized for their potential biological activities and for studies in different areas of chemistry and pharmacology.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from basic aromatic or heterocyclic compounds. Key steps may include cycloaddition reactions, Mannich reactions, and microwave-assisted synthesis, depending on the specific structural requirements of the targeted molecule.
Molecular Structure Analysis
The molecular structure of such compounds is usually confirmed by spectroscopic methods including NMR, IR, and mass spectrometry, alongside X-ray crystallography for solid-state structures. These techniques help in understanding the conformation, electron distribution, and overall geometry of the molecule.
Chemical Reactions and Properties
Compounds in this category can undergo various chemical reactions, including cycloadditions, substitutions, and transformations based on their functional groups. Their chemical properties are influenced by the nature of the substituents and the structural framework of the molecule.
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystalline structure are determined through standard laboratory techniques. These properties are crucial for understanding the compound's behavior in different solvents and conditions.
Chemical Properties Analysis
Chemical properties include reactivity towards acids, bases, oxidizing agents, and other organic reagents. The presence of functional groups like carbonyl, amine, and ether affects the compound's chemical behavior and its potential interactions in biological systems.
References for further reading and detailed information:
- Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linker: Synthesis of potent bacterial biofilm and MurB inhibitors (Mekky & Sanad, 2020).
- Bis(benzofuran-enaminone) hybrid possessing piperazine linker: Versatile precursor for microwave assisted synthesis of bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) (Mekky et al., 2021).
- Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties (Shawish et al., 2021).
Scientific Research Applications
Antibacterial and Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers have shown potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains, including E. coli, S. aureus, S. mutans, MRSA, and VRE. These compounds, notably one designated as compound 5e, exhibited better biofilm inhibition activities than Ciprofloxacin, demonstrating potential for the development of new antibacterial agents (Mekky & Sanad, 2020).
Antimicrobial Activities
A study on the synthesis and antimicrobial activities of some new 1,2,4-Triazole Derivatives highlighted compounds with good to moderate activities against test microorganisms, suggesting the utility of these chemical frameworks in the development of new antimicrobial agents (Bektaş et al., 2010).
Enzyme Inhibition
The inhibition of MurB enzyme, critical for bacterial cell wall synthesis, by bis(pyrazoles) linked via piperazine moieties indicates a potential avenue for antibiotic development. Compound 5e showed significant MurB inhibitory activity, suggesting a role in combating antibiotic resistance (Mekky & Sanad, 2020).
Anticancer Evaluation
Polyfunctional substituted 1,3-thiazoles with a piperazine substituent exhibited notable anticancer activity across various cancer cell lines, demonstrating the potential of such compounds in cancer therapy (Turov, 2020).
Anticonvulsant and Antimicrobial Activities
3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, synthesized with substituted piperazine derivatives, showed potential anticonvulsant activity in vivo and antimicrobial activities in vitro, indicating their therapeutic potential in neurology and infection control (Aytemi̇r et al., 2004).
properties
IUPAC Name |
5-methyl-4-(5-methyl-1H-pyrazole-3-carbonyl)-1-(3-phenylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-15-11-20(24-23-15)22(28)25-14-21(27)26(13-16(25)2)19-10-6-9-18(12-19)17-7-4-3-5-8-17/h3-12,16H,13-14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGQJSBYJRHUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=NNC(=C2)C)C3=CC=CC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-(5-methyl-1H-pyrazole-3-carbonyl)-1-(3-phenylphenyl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5565306.png)

![1-(3-fluorobenzyl)-6-oxo-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5565323.png)
![2-(2-phenylethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5565325.png)


![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[3-(4-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565336.png)
![5-phenyl-2-[3-(trifluoromethyl)benzyl]-2H-tetrazole](/img/structure/B5565337.png)
![N-(2,4-dimethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5565359.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5565366.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(propylthio)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565384.png)
![methyl 1-methyl-2-{(3S*,4R*)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}-1H-benzimidazole-5-carboxylate](/img/structure/B5565386.png)
